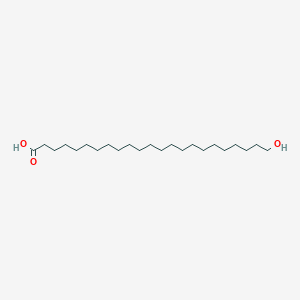
Tricosanoic acid, 23-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricosanoic acid, 23-hydroxy- is a long-chain fatty acid with the chemical formula C23H46O3. It is a derivative of tricosanoic acid, which is a 23-carbon saturated fatty acid. This compound is known for its presence in various natural sources, including certain plants and fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricosanoic acid, 23-hydroxy- typically involves the hydroxylation of tricosanoic acid. This can be achieved through various chemical reactions, including:
Oxidation of tricosanol: Tricosanol can be oxidized using reagents like pyridinium chlorochromate (PCC) to form tricosanoic acid, 23-hydroxy-.
Hydroxylation of tricosanoic acid: This can be done using oxidizing agents such as osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of tricosanoic acid, 23-hydroxy- may involve biotechnological methods, such as microbial fermentation, where specific strains of bacteria or fungi are used to produce the compound in large quantities.
Types of Reactions:
Oxidation: Tricosanoic acid, 23-hydroxy- can undergo further oxidation to form tricosanoic acid, 23-oxo-.
Reduction: The compound can be reduced to form tricosanol.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidizing agents: Pyridinium chlorochromate (PCC), osmium tetroxide (OsO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Esterification conditions: Acidic catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Major Products:
Oxidation products: Tricosanoic acid, 23-oxo-.
Reduction products: Tricosanol.
Esterification products: Esters of tricosanoic acid, 23-hydroxy-.
Scientific Research Applications
Tricosanoic acid, 23-hydroxy- has various applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of fatty acids.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in lipid metabolism and its anti-inflammatory properties.
Industry: It is used in the production of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of tricosanoic acid, 23-hydroxy- involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.
Comparison with Similar Compounds
Tricosanoic acid: A 23-carbon saturated fatty acid without the hydroxyl group.
Tricosanol: The alcohol form of tricosanoic acid.
Docosanoic acid: A 22-carbon saturated fatty acid.
Uniqueness: Tricosanoic acid, 23-hydroxy- is unique due to the presence of the hydroxyl group at the 23rd carbon, which imparts distinct chemical and physical properties. This hydroxyl group enhances its solubility in water and its reactivity in chemical reactions compared to its non-hydroxylated counterparts.
Properties
CAS No. |
61658-18-2 |
|---|---|
Molecular Formula |
C23H46O3 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
23-hydroxytricosanoic acid |
InChI |
InChI=1S/C23H46O3/c24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23(25)26/h24H,1-22H2,(H,25,26) |
InChI Key |
HVWZNSXGOXRKIK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCO)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















